N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolopyrimidine-based acetamide derivative. Its core structure comprises a bicyclic pyrazolo[4,3-d]pyrimidine system with a 1-methyl group, 5,7-diketone functionalization, and a 6-(p-tolyl) substituent.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-5-17-8-6-7-16(3)21(17)26-20(30)14-28-19-13-25-27(4)22(19)23(31)29(24(28)32)18-11-9-15(2)10-12-18/h6-13H,5,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDRSJPCKPCTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The structure can be represented as follows:
This compound exhibits significant lipophilicity due to the presence of multiple aromatic rings and alkyl substituents, which may enhance its membrane permeability and bioavailability.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects on multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and PC-3 (prostate). The IC50 values ranged from 0.67 µM to 3.45 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | 4.18 |
| MCF7 | 0.80 | 2.71 |
| PC-3 | 0.67 | 0.41785 |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival:
- EGFR Inhibition : Preliminary data suggest that the compound inhibits the epidermal growth factor receptor (EGFR), a critical player in tumor growth .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : The compound has been tested against various bacterial strains and exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Hepatocellular Carcinoma : A study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of liver cancer.
- Combination Therapy : Research exploring combination therapies indicated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-d]pyrimidine Derivatives
The closest analogs include compounds with variations in substituents on the pyrazolopyrimidine core or acetamide side chain:
Key Differences :
- Core Isomerism: The target compound’s pyrazolo[4,3-d]pyrimidine core differs from the pyrazolo[3,4-d]pyrimidine in .
- Substituent Effects : The 6-(p-tolyl) group in the target compound may enhance aromatic stacking interactions compared to the 6-(2-phenylethyl) group in ’s analog, which introduces greater conformational flexibility .
Pyridazinone and Pyridazine Derivatives
Key Differences :
- Heterocyclic Core: Pyridazinones () lack the fused pyrazole ring present in pyrazolopyrimidines, reducing rigidity and possibly diminishing target selectivity .
- Electronic Profiles : Fluorinated derivatives (e.g., Cacheux’s compound) exhibit improved membrane permeability due to electronegative substituents, whereas the target compound’s p-tolyl group balances lipophilicity and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
